5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride
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Overview
Description
5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClIN₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring and a piperazine group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitButyrylcholinesterase (BuChE) , suggesting that 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride might have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit BuChE, preventing the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .
Biochemical Pathways
If it inhibits BuChE like its analogs, it would affect the cholinergic system, impacting processes such as muscle function, learning, and memory .
Result of Action
If it acts like its analogs, it could increase acetylcholine levels, potentially affecting neuronal communication .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride typically involves the iodination of 2-piperazin-1-yl-pyrimidine. One common method includes the reaction of 2-piperazin-1-yl-pyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the iodination reaction, and the purification of the final product. Purification is typically achieved through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Piperazin-1-yl-pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-piperazin-1-yl-pyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a phenyl group, which can significantly alter its chemical and biological properties.
Uniqueness
5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Properties
IUPAC Name |
5-iodo-2-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVNBCKGCZTPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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